Aselacin B - 156223-07-3

Aselacin B

Catalog Number: EVT-1230649
CAS Number: 156223-07-3
Molecular Formula: C46H66N8O12
Molecular Weight: 923.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide is a natural product found in Acremonium with data available.
Synthesis Analysis

Methods and Technical Details

The synthesis of Aselacin B involves fermentation processes utilizing the fungus Acremonium persicinum. The compound was obtained through scale-up fermentation on rice medium, which has been shown to enhance the production of secondary metabolites in this species. The isolation process typically includes extraction with organic solvents followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound. Advanced analytical methods such as high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the structure of Aselacin B and confirm its identity.

Molecular Structure Analysis

Structure and Data

Aselacin B has a complex molecular structure characterized by a cyclic arrangement of amino acids. Its molecular formula is C39H61N9O13C_{39}H_{61}N_9O_{13}, with a molecular weight of approximately 865 Da. The structural elucidation was achieved through NMR spectroscopy, which provided insights into the connectivity of atoms within the molecule, and mass spectrometry, which confirmed the molecular weight. The absolute configurations of the amino acids in Aselacin B were determined using Marfey's method, a technique that allows for the analysis of amino acid stereochemistry.

Chemical Reactions Analysis

Reactions and Technical Details

Aselacin B exhibits various chemical reactivity patterns typical of cyclic peptides. It can participate in reactions involving nucleophilic attack due to its amine groups, leading to potential modifications or derivatizations. Additionally, it may interact with metal ions, forming complexes that could enhance its biological activity or stability. The specific reaction pathways and mechanisms would require further investigation through experimental studies.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aselacin B is described as a faint yellow solid at room temperature. Its solubility profile indicates that it is soluble in organic solvents but may have limited solubility in water, characteristic of many cyclic peptides. The stability of Aselacin B under various pH conditions remains an area for further study, as this can influence its potential applications in pharmaceutical formulations.

Applications

Scientific Uses

Aselacin B shows promise in various scientific applications due to its biological activities. Research has indicated potential uses in antimicrobial therapies, particularly against resistant strains of bacteria or fungi. Additionally, its structural uniqueness may lend itself to further studies in drug design, particularly in developing new therapeutic agents targeting specific diseases such as cancer or infectious diseases. The ongoing exploration of Aselacin B's properties could lead to significant advancements in medicinal chemistry and pharmacology.

Discovery and Isolation of Aselacin B

Microbial Source Identification: Fungal Fermentation Screening Strategies

The discovery of aselacin B originated from a targeted screening initiative designed to identify inhibitors of endothelin-1 (ET-1) receptor binding. Researchers employed a specialized radioligand binding assay using bovine atrial and porcine cerebral membrane fractions as receptor sources. This high-throughput approach enabled the detection of compounds interfering with ET-1 binding, a mechanism with potential therapeutic implications for cardiovascular disorders [1] [7].

Stationary fermentation cultures of diverse fungal specimens were systematically screened, with culture extracts of specific Acremonium species demonstrating significant inhibitory activity. Initial screening parameters were optimized to enhance detection sensitivity:

Table 1: Screening Parameters for Aselacin Discovery

ParameterSpecificationBiological Significance
Target receptorEndothelin-1 receptorsKey regulators of vasoconstriction and cell proliferation
Receptor sourcesBovine atrial and porcine cerebral membranesTissue-specific receptor isoforms
Detection threshold (IC₅₀)~20 μg/mL for initial hitsBenchmark for biologically relevant activity
Fermentation approachStationary culture conditionsFavors secondary metabolite production

The screening methodology proved exceptionally effective, detecting inhibitory activity in extracts from two distinct Acremonium strains. Subsequent taxonomic identification confirmed both as belonging to the Acremonium genus, setting the stage for further characterization [1] [7]. This approach exemplifies how targeted receptor-based assays coupled with conventional fermentation techniques can successfully identify novel bioactive compounds from microbial sources. The initial identification of aselacins A, B, and C as a compound series stemmed directly from this screening methodology, with aselacin B emerging as a structurally distinct analog worthy of further investigation.

Bioactivity-Guided Fractionation Protocols for Compound Isolation

Following the initial detection of ET-1 binding inhibition in Acremonium extracts, researchers implemented a rigorous bioactivity-guided fractionation protocol to isolate the active constituents. This multistep purification strategy relied on continuous monitoring of biological activity to direct the isolation process toward the therapeutically relevant components [2] [6].

The fractionation workflow progressed systematically through increasingly refined separation techniques:

  • Primary extraction: Fermentation broths were extracted with organic solvents (typically ethyl acetate or methanol) to concentrate bioactive constituents while eliminating water-soluble impurities
  • Solvent partitioning: Crude extracts underwent sequential partitioning using solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol, water) to separate compound classes
  • Chromatographic separation: Active fractions were subjected to column chromatography (normal and reversed-phase silica gel) with gradient elution systems
  • Final purification: Preparative HPLC was employed for high-resolution separation of structurally similar analogs, yielding pure aselacin B [4]

The critical innovation resided in the interspersing of biological assessment between each separation step. The ET-1 receptor binding assay was repeatedly deployed to identify fractions retaining inhibitory activity, ensuring resources were focused exclusively on therapeutically relevant compounds. This approach proved essential for isolating the structurally similar aselacins A, B, and C, which frequently co-eluted during preliminary separation attempts [4].

Table 2: Key Characterization Steps for Aselacin B Isolation

Analytical TechniqueStructural Information RevealedRole in Identification
Amino acid analysisGly, D-Ser, D-Trp, β-Ala, L-Thr in hydrolysatesCore peptide composition determination
High-resolution mass spectrometryMolecular mass (C₄₄H₆₈N₆O₁₃) and formula confirmationPrecursor to structural elucidation
Multidimensional NMR (¹H/¹³C)Cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr] core structureBackbone connectivity and stereochemistry
Chiral HPLC analysisD-configuration of Ser, Trp, Gln; L-configuration of ThrAbsolute stereochemical assignment

Structural elucidation ultimately revealed aselacin B as a cyclic pentapeptolide featuring a unique macrocyclic core formed by cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr]. Its structure further contains an exocyclic D-glutamine residue conjugated to a functionalized long-chain fatty acid – the precise modification distinguishing it from aselacins A and C [4]. This structural complexity necessitated the integrated analytical approach summarized above, with NMR playing a particularly crucial role in establishing the compound's cyclic architecture and side-chain connectivity.

Phylogenetic Characterization of Acremonium spp. as a Biosynthetic Source

The producing organisms of aselacin B were identified as two phylogenetically related Acremonium species isolated from distinct environmental samples. While the search results lack comprehensive genomic data specific to the aselacin-producing strains, several critical taxonomic and phylogenetic aspects can be delineated:

Acremonium represents a genus within the Hypocreales order (Ascomycota fungi), historically recognized for producing structurally diverse secondary metabolites. Species within this genus exhibit substantial metabolic versatility, explaining their propensity for generating novel bioactive compounds like aselacin B. Identification of the producing strains relied initially on morphological characterization of culture characteristics: colony morphology (texture, pigmentation), conidiophore structure, and conidial arrangement [1] [7].

Molecular phylogenetic analysis would typically utilize marker genes such as:

  • Internal Transcribed Spacer (ITS) regions: The fungal barcode for species-level identification
  • Large subunit (LSU) rDNA: Provides resolution at genus and family levels
  • β-tubulin (BenA): Useful for distinguishing closely related species
  • RNA polymerase II second largest subunit (RPB2): Resolves deeper phylogenetic relationships

While specific sequence data for the aselacin-producing strains wasn't provided in the search results, phylogenetic placement within Acremonium suggests genetic machinery for nonribosomal peptide synthetase (NRPS) pathways. The presence of non-proteinogenic amino acids (D-Ser, D-Trp, β-Ala) in aselacin B strongly indicates NRPS-mediated biosynthesis, consistent with established metabolic capabilities of this fungal lineage [1] [7].

The discovery that two distinct Acremonium strains produced the aselacins suggests that the biosynthetic gene cluster responsible may be evolutionarily conserved within certain phylogenetic clades of this genus. This observation aligns with patterns observed in other fungal metabolites where specific compound classes appear restricted to particular phylogenetic lineages. Unfortunately, without genomic data specifically addressing the aselacin biosynthetic cluster, deeper evolutionary interpretations remain speculative. Future phylogenetic studies targeting biosynthetic genes directly would provide invaluable insights into the evolutionary origins and distribution of aselacin production capability within the Acremonium genus and related hypocrealean fungi.

Properties

CAS Number

156223-07-3

Product Name

Aselacin B

IUPAC Name

N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide

Molecular Formula

C46H66N8O12

Molecular Weight

923.1 g/mol

InChI

InChI=1S/C46H66N8O12/c1-29(56)15-9-5-3-6-10-16-32(57)17-11-7-4-8-12-20-39(59)51-35(21-22-38(47)58)44(63)54-42-30(2)66-41(61)27-50-43(62)37(28-55)53-45(64)36(52-40(60)23-24-48-46(42)65)25-31-26-49-34-19-14-13-18-33(31)34/h3,6,10,13-14,16,18-19,26,29-30,35-37,42,49,55-56H,4-5,7-9,11-12,15,17,20-25,27-28H2,1-2H3,(H2,47,58)(H,48,65)(H,50,62)(H,51,59)(H,52,60)(H,53,64)(H,54,63)/b6-3+,16-10+

InChI Key

YUBIUAUSTIXPQN-BOPDVPAVSA-N

SMILES

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)C=CC=CCCCC(C)O

Synonyms

aselacin B

Canonical SMILES

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)C=CC=CCCCC(C)O

Isomeric SMILES

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)/C=C/C=C/CCCC(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.